
2,4,6-Triisobutylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triisobutylphenol is an aromatic compound that belongs to the class of phenols. It is characterized by the presence of three isobutyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky isobutyl groups, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisobutylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:
Temperature: 70-100°C
Reaction Time: 4-8 hours
Catalyst: Acid catalyst (e.g., sulfuric acid)
Molar Ratio: Phenol to isobutylene ratio of 1:2.5-3.1
The process involves heating and mixing the reactants, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar alkylation process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The crystallization mother liquor is often recycled to improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triisobutylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form phenoxy radicals.
Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the isobutyl groups may limit the reactivity.
Reduction: Reduction reactions can convert the phenol group to a corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Oxidation: Formation of phenoxy radicals and quinone derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: Hydrocarbon derivatives with the phenol group reduced to an alkyl group
Applications De Recherche Scientifique
2,4,6-Triisobutylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an antioxidant in the production of polymers, rubber, and other materials to enhance their stability and longevity
Mécanisme D'action
The mechanism of action of 2,4,6-Triisobutylphenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit the oxidation of other molecules by forming stable phenoxy radicals. The steric hindrance from the isobutyl groups can influence the compound’s binding affinity and reactivity with various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with tert-butyl groups instead of isobutyl groups. It is also used as an antioxidant and has similar reactivity.
2,6-Di-tert-butylphenol: Lacks one tert-butyl group compared to 2,4,6-Tri-tert-butylphenol, leading to different steric and electronic properties.
4-tert-butylphenol: Contains only one tert-butyl group, making it less sterically hindered and more reactive in certain reactions
Uniqueness
2,4,6-Triisobutylphenol is unique due to the presence of three isobutyl groups, which provide significant steric hindrance. This steric effect can influence its reactivity, stability, and applications, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
5856-99-5 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,4,6-tris(2-methylpropyl)phenol |
InChI |
InChI=1S/C18H30O/c1-12(2)7-15-10-16(8-13(3)4)18(19)17(11-15)9-14(5)6/h10-14,19H,7-9H2,1-6H3 |
Clé InChI |
YEBYLKSGBARIJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=C(C(=C1)CC(C)C)O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


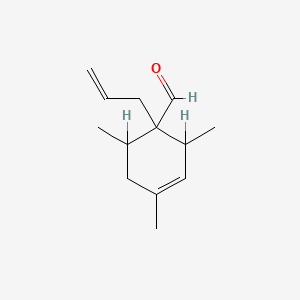
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
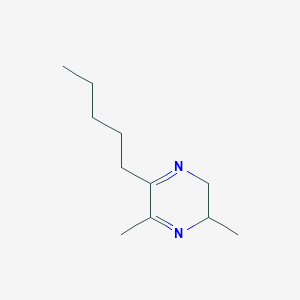
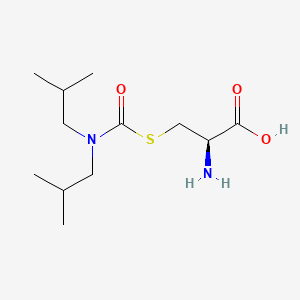
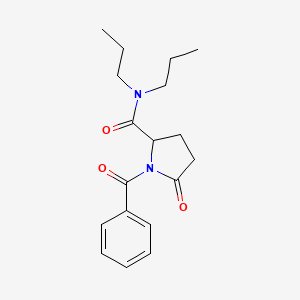
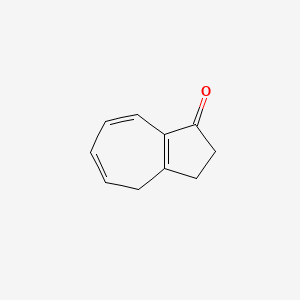
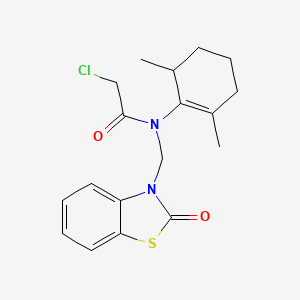
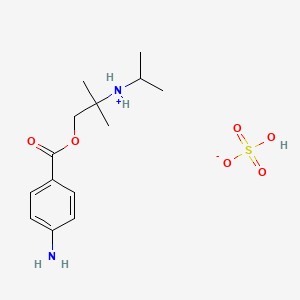
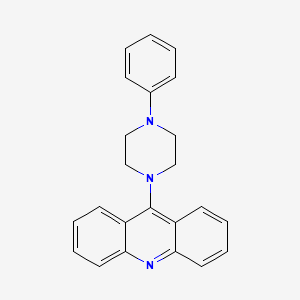
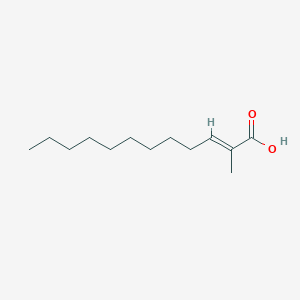
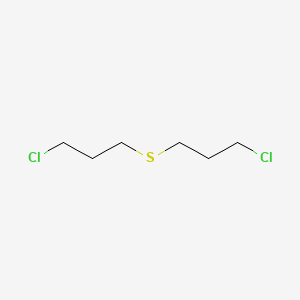
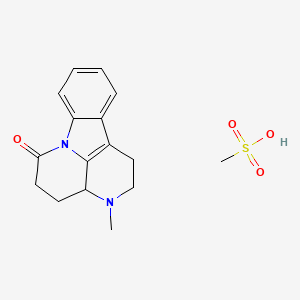
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)

